molecular formula C10H11Br B6316369 1-Bromo-2-(cyclopropylmethyl)benzene CAS No. 1889435-75-9

1-Bromo-2-(cyclopropylmethyl)benzene

Cat. No.: B6316369
CAS No.: 1889435-75-9
M. Wt: 211.10 g/mol
InChI Key: YGESWGFCKIKLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(cyclopropylmethyl)benzene: is an organic compound with the molecular formula C10H11Br . It is a brominated derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a cyclopropylmethyl group is attached at the second position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(cyclopropylmethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(cyclopropylmethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopropylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

Scientific Research Applications

1-Bromo-2-(cyclopropylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethyl)benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a carbon-carbon bond through the catalytic action of palladium and boron reagents . The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(methyl)benzene: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    1-Bromo-2-(ethyl)benzene: Similar structure but with an ethyl group.

    1-Bromo-2-(propyl)benzene: Similar structure but with a propyl group.

Uniqueness

1-Bromo-2-(cyclopropylmethyl)benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to other alkyl-substituted benzene derivatives. The cyclopropyl ring introduces strain and affects the electronic distribution, influencing the compound’s behavior in chemical reactions .

Properties

IUPAC Name

1-bromo-2-(cyclopropylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGESWGFCKIKLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.